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Introduction

Ixazomib citrate, trade name Ninlaro®, is a first-in-class, orally bioavailable proteasome
inhibitor approved for the treatment of multiple myeloma.[1][2] As a prodrug, it is rapidly
hydrolyzed under physiological conditions to its biologically active form, ixazomib.[3][4] This
document provides a comprehensive overview of the chemical structure and properties of
ixazomib citrate, intended for professionals in the fields of research, science, and drug
development.

Chemical Structure and Nomenclature

Ixazomib citrate is the citrate salt of ixazomib.[5] The chemical name for ixazomib citrate is
2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]lamino]-3-methylbutyl]-5-ox0-1,3,2-
dioxaborolane-4,4-diacetic acid. Ixazomib, the active form, is N2-(2,5-Dichlorobenzoyl)-N-
[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide.[1]

The structure of ixazomib citrate features a boronic acid functional group esterified with citric
acid, which enhances its stability and allows for oral administration.[4][6] This ester linkage is
readily cleaved in vivo to release the active ixazomib.[1][3]

l».Chemical Structure of Ixazomib Citrate

Figure 1. Chemical Structure of Ixazomib Citrate.
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Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of ixazomib citrate

and its active form, ixazomib, is presented in the tables below.

hvsicochemical ies of ib Ci

Property Value Reference
Molecular Formula C20H23BCI2N209 [5]
Molecular Weight 517.12 g/mol [5]

Melting Point 231 °C (with decomposition) [1107]

0.61 mg/mL in 0.1N HCI (pH
Solubility 1.2) at 37 °C; solubility

increases with increasing pH.

[8]

pKa (Strongest Acidic) 3.49 (Predicted) [5]
logP (Calculated) 3.50 (aLogP)

Biopharmaceutics Class 3 (High Solubility, Low
Classification System (BCS) Permeability)

Pharmacokinetic Properties of Ixazomib
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Property Value Reference
Bioavailability 58% [1]
Time to Maximum
) 1 hour 9]
Concentration (Tmax)
Protein Binding 99% [1]
Volume of Distribution (Steady
543 L [9]
State)
Primarily by multiple CYP
_ enzymes (CYP3A4, CYP1A2,
Metabolism [11[3]
CYP2BS6, etc.) and non-CYP
enzymes.
Elimination Half-Life 9.5 days [1]
62% in urine (<3.5% as
Excretion unchanged drug) and 22% in [1]

feces.

Mechanism of Action and Signaling Pathway

Ixazomib is a selective and reversible inhibitor of the 20S proteasome, a key component of the
ubiquitin-proteasome pathway.[3][9] This pathway is crucial for the degradation of ubiquitinated
proteins, thereby regulating various cellular processes, including cell cycle progression,
apoptosis, and signal transduction.[10]

Specifically, ixazomib preferentially binds to and inhibits the chymotrypsin-like activity of the 35
subunit of the 20S proteasome.[3][11] Inhibition of the proteasome leads to the accumulation of
misfolded and regulatory proteins within the cell, which in turn triggers the unfolded protein
response (UPR) and endoplasmic reticulum (ER) stress.[4] Prolonged ER stress ultimately
activates the apoptotic cascade, leading to programmed cell death.[4][12]

The induction of apoptosis by ixazomib is mediated through the activation of caspases,
including caspase-3, caspase-8, and caspase-9.[12]
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Caption: Ixazomib's mechanism of action leading to apoptosis.

Experimental Protocols
Synthesis and Characterization of Ixazomib Citrate

Synthesis:

A common synthetic route to ixazomib citrate involves the coupling of N-(2,5-
dichlorobenzoyl)glycine with a boronate ester derivative of (1R)-1-amino-3-methylbutane,
followed by deprotection and esterification with citric acid.[13]

o Step 1: Dipeptide Formation: 2,5-dichlorobenzoyl chloride is reacted with glycine in a basic
solution to form N-(2,5-dichlorobenzoyl)glycine.[13]

o Step 2: Coupling: The resulting dipeptide is coupled with a protected boronate ester of
(1R)-1-amino-3-methylbutane.[13]

o Step 3: Deprotection: The protecting groups on the boronic acid are removed under acidic
conditions.[13]

o Step 4: Esterification: The deprotected boronic acid is reacted with citric acid in a suitable
solvent, such as acetone or ethyl acetate, at an elevated temperature (e.g., 60°C).[2][13]
Upon cooling, ixazomib citrate crystallizes and can be isolated by filtration.[2]
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Characterization:

The identity and purity of synthesized ixazomib citrate can be confirmed using various
analytical techniques:

e High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC)
method can be used to determine the purity of ixazomib citrate. A typical method might
employ a C18 column with a mobile phase consisting of a mixture of water and acetonitrile,
with detection at a specific UV wavelength (e.g., 274 nm).[14][15]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to confirm the chemical structure of ixazomib citrate.[7]

e Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the
molecular weight and elemental composition.[7]

o X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of
ixazomib citrate.[2]
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Starting Materials:
2,5-dichlorobenzoyl chloride
Glycine
Protected boronate ester

Step 1: Dipeptide Formation

N-(2,5-dichlorobenzoyl)glycine

Step 2: Coupling

Protected Boronate Intermediate

l

Step 3: Deprotection

Ixazomib (free boronic acid)

l

Step 4: Esterification with Citric Acid

Ixazomib Citrate

Characterization (HPLC, NMR, MS, XRPD)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of ixazomib citrate.
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Key Biological Assays

Proteasome Inhibition Assay:

This assay measures the ability of ixazomib to inhibit the chymotrypsin-like activity of the

proteasome.

Principle: A fluorogenic substrate specific for the 5 subunit of the proteasome is used.
Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the
fluorescence intensity is proportional to the proteasome activity.

Methodology:
o Leukemic cell lines or primary cells are lysed to obtain protein extracts.[11]

o The protein extracts are incubated with a specific fluorogenic substrate for the 35 subunit
in the presence or absence of varying concentrations of ixazomib.[11]

o The fluorescence is measured over time using a fluorometer.

o The ICso value (the concentration of ixazomib that inhibits 50% of the proteasome activity)

is calculated.[16]
Apoptosis Assay (Annexin V/Propidium lodide Staining):

This assay quantifies the percentage of cells undergoing apoptosis following treatment with

ixazomib.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the
outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is
conjugated to a fluorescent dye and used to detect apoptotic cells. Propidium iodide (PI), a
fluorescent DNA intercalator, is used to identify necrotic or late apoptotic cells with
compromised membrane integrity.

Methodology:

o Cells are treated with ixazomib for a specified period.[17]
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[e]

The cells are harvested and washed with a binding buffer.[18]

o

The cells are then incubated with fluorescently labeled Annexin V and PI.[18]

[¢]

The stained cells are analyzed by flow cytometry.[18]

[¢]

The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined
based on their fluorescence profiles.[18]

Cell Culture
(e.g., Multiple Myeloma cell lines)

Treatment with Ixazomib

(various concentrations and time points)

Apoptosis Assay
(Annexin V/PI Staining)

Proteasome Inhibition Assay

Cell Lysis -> Incubation with
Fluorogenic Substrate ->
Fluorescence Measurement

Cell Staining with
Annexin V and PI ->
Flow Cytometry Analysis

Determination of ICso Quantification of Apoptotic Cells

Click to download full resolution via product page

Caption: Workflow for key biological assays to evaluate ixazomib's activity.

Conclusion

Ixazomib citrate represents a significant advancement in the treatment of multiple myeloma,
offering the convenience of oral administration with a well-characterized mechanism of action.
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This technical guide provides a detailed summary of its chemical structure, physicochemical
properties, and the experimental methodologies used to elucidate its biological activity. This
information is intended to be a valuable resource for researchers and professionals involved in
the ongoing development and application of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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